(5E)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one
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Overview
Description
(5E)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound with a unique structure that combines a thiazolone ring with a morpholine moiety and a methoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques. The goal is to achieve consistent quality and scalability while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives, depending on the substituents introduced .
Scientific Research Applications
(5E)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic uses, such as antimicrobial or anticancer agents.
Medicine: Research focuses on its potential as a drug candidate, particularly for targeting specific enzymes or receptors.
Industry: It is investigated for its use in materials science, including the development of new polymers or coatings
Mechanism of Action
The mechanism of action of (5E)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and pesticides.
Phenolic Compounds: Compounds with a phenol group, known for their antioxidant properties.
Uniqueness
What sets (5E)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H20N2O4S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(5E)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H20N2O4S/c1-3-8-24-14-5-4-13(11-15(14)22-2)12-16-17(21)19-18(25-16)20-6-9-23-10-7-20/h3-5,11-12H,1,6-10H2,2H3/b16-12+ |
InChI Key |
JGBGDKKOWMRYLR-FOWTUZBSSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N=C(S2)N3CCOCC3)OCC=C |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N3CCOCC3)OCC=C |
Origin of Product |
United States |
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